![molecular formula C11H14INO B613068 Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate CAS No. 46742-14-7](/img/structure/B613068.png)
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known as benzyl hydrazinecarboxylate or benzyl hydrazinecarbodithioate and is synthesized through a specific method that involves the reaction of benzyl chloride and hydrazinecarboxylic acid. In
Mechanism Of Action
The mechanism of action of benzyl 2-(2-aminoacetyl)hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi. In vivo studies have shown that benzyl 2-(2-aminoacetyl)hydrazinecarboxylate can reduce inflammation and tumor growth in animal models.
Advantages And Limitations For Lab Experiments
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be optimized by adjusting the reaction conditions. This compound has also been shown to exhibit low toxicity and high selectivity towards certain cells and tissues. However, there are also limitations to using benzyl 2-(2-aminoacetyl)hydrazinecarboxylate in lab experiments. Its mechanism of action is not fully understood, and it may exhibit different effects depending on the cell or tissue type. Additionally, more research is needed to fully understand the potential side effects of this compound.
Future Directions
There are several future directions for research on benzyl 2-(2-aminoacetyl)hydrazinecarboxylate. One area of interest is the development of this compound as a drug delivery system, which could improve the efficacy and specificity of certain drugs. Another area of interest is the investigation of the potential anti-cancer effects of this compound, particularly in combination with other drugs or therapies. Additionally, more research is needed to fully understand the mechanism of action of benzyl 2-(2-aminoacetyl)hydrazinecarboxylate and its potential side effects.
Synthesis Methods
The synthesis of benzyl 2-(2-aminoacetyl)hydrazinecarboxylate involves the reaction of benzyl chloride and hydrazinecarboxylic acid in the presence of a catalyst. The reaction proceeds through the formation of an intermediate product, which is then converted to the final product through a series of steps. The yield and purity of the product can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Scientific Research Applications
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, this compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. It has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues. In agriculture, benzyl 2-(2-aminoacetyl)hydrazinecarboxylate has been studied for its ability to enhance plant growth and productivity. In industry, it has been used as a precursor for the synthesis of various organic compounds.
properties
IUPAC Name |
benzyl N-[(2-aminoacetyl)amino]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c11-6-9(14)12-13-10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIOXEWPWAEXJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NNC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.